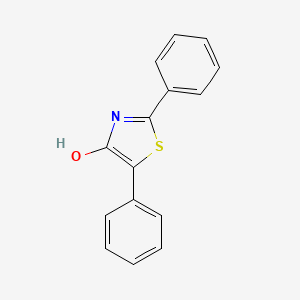

2,5-Diphenyl-1,3-thiazol-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 286663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICCJUZMDNQOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314635 | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59484-42-3 | |

| Record name | 59484-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Diphenyl-1,3-thiazol-4-ol: A Technical Overview of Basic Properties and Potential Research Avenues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic organic compound featuring a thiazole core substituted with two phenyl groups and a hydroxyl group. The thiazole ring is a common scaffold in pharmacologically active molecules, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This technical guide provides a summary of the known basic properties of this compound, discusses general synthetic approaches, and explores potential areas of biological investigation based on the activities of structurally related compounds.

Core Physicochemical Properties

Quantitative data for this compound is limited, with most available information being predicted values. These properties are summarized in the table below. The presence of the hydroxyl group at the 4-position is expected to increase the polarity of the molecule and its capacity for hydrogen bonding, which may influence its solubility and interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NOS | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| CAS Number | 59484-42-3 | [1] |

| Predicted pKa | 8.29 ± 0.20 | |

| Melting Point | 210-212 °C | |

| Predicted Boiling Point | 442.4 ± 37.0 °C | |

| Predicted Density | 1.259 ± 0.06 g/cm³ | |

| Aqueous Solubility | Data not available |

Synthesis and Tautomerism

It is important for researchers to consider the potential for tautomerism in 4-hydroxythiazole systems. This compound can exist in equilibrium with its keto tautomer, 2,5-diphenyl-1,3-thiazolidin-4-one. The position of this equilibrium can be influenced by the solvent and the substitution pattern on the ring. The stability of these tautomers can significantly impact the compound's chemical reactivity and its interactions with biological systems.

Potential Biological Activities: Inferences from Related Compounds

While no specific biological activity data for this compound has been found, the broader class of thiazole and thiadiazole derivatives exhibits a wide range of pharmacological effects. This suggests that the target compound could be a candidate for screening in several therapeutic areas.

-

Anticancer Activity: Numerous 2,5-disubstituted thiazole and 1,3,4-thiadiazole derivatives have been reported to possess anticancer properties.[2][4] For instance, some derivatives have shown inhibitory activity against various cancer cell lines, including breast and liver cancer.[2] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression.

-

Antimicrobial Activity: Thiazole-containing compounds are known for their antibacterial and antifungal activities.[1][5] Derivatives with different substitutions on the phenyl rings have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

-

Other Potential Activities: The thiazole nucleus is present in drugs with a wide array of applications, indicating that derivatives can interact with various biological targets. Other reported activities for thiazole derivatives include anti-inflammatory, antiviral, and antidiabetic effects.[1][3]

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of the specific target compound are not available. However, the following provides a general workflow for the Hantzsch thiazole synthesis, which is a foundational method for constructing the thiazole ring. Researchers aiming to synthesize this compound may need to adapt this general procedure, potentially starting from a suitably substituted α-haloketone and a thioamide.

Conclusion and Future Directions

This compound is a compound with a core structure that is prevalent in many biologically active molecules. While specific experimental data on its properties and synthesis are scarce, its structural similarity to other pharmacologically relevant thiazoles suggests it may hold potential for further investigation. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound.

-

Experimentally determining its physicochemical properties, including pKa and aqueous solubility.

-

Conducting broad biological screening to identify any potential antimicrobial, anticancer, or other therapeutic activities.

-

Investigating the tautomeric equilibrium and its influence on the compound's properties and biological activity.

The information provided in this guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives in drug discovery and development.

References

In-Depth Technical Guide: 2,5-Diphenyl-1,3-thiazol-4-ol (CAS: 59484-42-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic organic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This central scaffold is substituted with phenyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. The presence of the thiazole moiety, which is a structural component in numerous biologically active compounds, suggests potential applications in medicinal chemistry and material science. The phenyl groups contribute to the molecule's aromaticity and can influence its solubility and reactivity, while the hydroxyl group enhances its polarity and potential for hydrogen bonding.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 59484-42-3 | N/A |

| Molecular Formula | C₁₅H₁₁NOS | N/A |

| Molecular Weight | 253.32 g/mol | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the synthesis of similar thiazole derivatives is well-documented. A common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis.

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2,5-disubstituted-4-hydroxythiazoles, a variation of this method could be employed.

Reaction Scheme:

Caption: Generalized Hantzsch synthesis for this compound.

General Experimental Protocol:

-

Dissolution of Thioamide: A thioamide (e.g., thiobenzamide) is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Addition of α-Haloketone: An α-haloketone (e.g., a derivative of 2-bromo-1-phenylethanone) is added to the solution.

-

Base-catalyzed Cyclization: A base (e.g., pyridine, triethylamine, or sodium carbonate) is added to facilitate the cyclization reaction.

-

Heating: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization or column chromatography.

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings. A signal for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the two phenyl groups. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic bands for C=C and C=N stretching of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (253.32 m/z). Fragmentation patterns would likely involve the loss of fragments from the phenyl and thiazole rings. |

Biological Activity and Potential Applications

The thiazole scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. While specific quantitative data for this compound is not available, related compounds have demonstrated significant potential in several areas.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol for Antimicrobial Screening (General):

-

Preparation of Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown in appropriate culture media.

-

Preparation of Test Compound: The thiazole derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.

-

Well Diffusion Assay: Agar plates are inoculated with the microbial culture. Wells are made in the agar, and a specific volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing a range of concentrations.

Antioxidant Activity

Many phenolic compounds, including those with a thiazole core, exhibit antioxidant properties. This activity is often attributed to their ability to scavenge free radicals.

Experimental Protocol for DPPH Radical Scavenging Assay (General):

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Preparation of Test Compound: The thiazole derivative is dissolved in methanol to prepare solutions of different concentrations.

-

Reaction: The test compound solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anticancer and Other Potential Activities

Derivatives of the thiazole family have also shown promise as anticancer, anti-inflammatory, and anticonvulsant agents. The specific mechanisms of action are diverse and depend on the overall structure of the molecule.

Signaling Pathways and Mechanism of Action

Due to the lack of specific studies on this compound, no definitive signaling pathways or mechanisms of action can be described. However, based on the activities of related compounds, potential mechanisms could involve the modulation of various cellular signaling cascades. For instance, as an antioxidant, it could influence pathways regulated by reactive oxygen species (ROS).

Caption: Potential mechanism of action via ROS modulation.

Conclusion

This compound is a compound of interest due to its thiazole core structure, which is prevalent in many biologically active molecules. While specific experimental data for this particular compound is limited in the public domain, the known activities of related thiazole derivatives suggest its potential for further investigation in drug discovery and materials science. Future research should focus on developing a robust synthesis protocol, characterizing its physicochemical and spectroscopic properties, and conducting comprehensive biological evaluations to elucidate its specific mechanisms of action and therapeutic potential.

An In-depth Technical Guide to 2,5-Diphenyl-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, synthesis, and potential properties of 2,5-Diphenyl-1,3-thiazol-4-ol. While this specific compound is not extensively documented in publicly available literature, this guide constructs a comprehensive profile by leveraging established synthetic methodologies, particularly the Hantzsch thiazole synthesis, and by drawing parallels with closely related thiazole derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel thiazole-based compounds for potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a five-membered thiazole ring substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4.[1] The presence of the phenyl groups contributes to the compound's aromaticity and potential for π-π stacking interactions, while the hydroxyl group introduces polarity and the capacity for hydrogen bonding.[1] These structural features are expected to influence its solubility, reactivity, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₁NOS | [1][2] |

| Molecular Weight | 253.32 g/mol | [2] |

| CAS Number | 59484-42-3 | [1][2] |

| Appearance | White to off-white solid (Predicted) | Analogous Compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in non-polar solvents (Predicted) | Structural Analysis |

| SMILES | O=C1SC(c2ccccc2)=NC1c1ccccc1 | [1] |

| InChI | InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | [1] |

Synthesis

The most plausible and widely used method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors would be a derivative of 2-bromo-2-phenylacetic acid and thiobenzamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of this compound can be envisioned through the reaction of an α-halo carbonyl compound, specifically an ester or acid halide of 2-bromo-2-phenylacetic acid, with thiobenzamide.

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the principles of the Hantzsch thiazole synthesis and may require optimization.

Materials:

-

2-Bromo-2-phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Thiobenzamide

-

Anhydrous ethanol

-

Pyridine

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 2-Bromo-2-phenylacetyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-phenylacetic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

-

Condensation and Cyclization: Dissolve thiobenzamide (1 equivalent) in anhydrous ethanol in a separate round-bottom flask. Cool the solution in an ice bath and slowly add a solution of 2-bromo-2-phenylacetyl chloride (1 equivalent) in anhydrous ethanol. After the addition is complete, add pyridine (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into a beaker containing ice water. A precipitate should form. Filter the solid, wash it with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.60 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| 9.0 - 11.0 | Broad Singlet | 1H | -OH (exchangeable with D₂O) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 115 - 135 | Aromatic carbons (C₆H₅) |

| 140 - 150 | C5-phenyl attached carbon |

| 155 - 165 | C2-phenyl attached carbon |

| 160 - 170 | C4-OH |

| 170 - 180 | C2 of thiazole ring |

Table 4: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Medium-Strong | C=N stretch (thiazole ring) |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1150 | Strong | C-O stretch |

| 700 - 650 | Strong | C-S stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 253 | High | Molecular ion [M]⁺ |

| 225 | Moderate | [M - CO]⁺ |

| 121 | High | [C₆H₅CS]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

The presence of the 4-hydroxy group is of particular interest, as hydroxylated aromatic compounds are often associated with antioxidant and radical scavenging activities. Furthermore, the overall structure bears some resemblance to inhibitors of certain enzymes where the heterocyclic ring can engage in key binding interactions.

Hypothetical Experimental Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents an interesting, yet understudied, heterocyclic compound. Based on established chemical principles, its synthesis via the Hantzsch reaction is highly feasible. The structural features of this molecule, particularly the presence of a 4-hydroxythiazole core with diphenyl substitution, suggest a potential for interesting photophysical properties and a range of biological activities. This technical guide provides a foundational framework for the synthesis, characterization, and potential evaluation of this compound, encouraging further research into this and related compounds.

References

2,5-Diphenyl-1,3-thiazol-4-ol molecular weight

An In-Depth Technical Guide on 2,5-Diphenyl-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological context of this compound. Given the specificity of this molecule, this paper also draws upon data from structurally related diphenyl-thiazole and diphenyl-thiadiazole derivatives to provide a broader context for its potential applications in research and drug development.

Physicochemical Properties

This compound is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4.[1] The presence of the phenyl groups lends aromatic properties to the molecule, while the hydroxyl group increases its polarity.[1]

| Property | Value | Source |

| Molecular Weight | 253.32 g/mol | [2][3] |

| Molecular Formula | C₁₅H₁₁NOS | [1][2][3] |

| CAS Number | 59484-42-3 | [1][2] |

| Canonical SMILES | c1ccc(cc1)c1c(nc(c2ccccc2)s1)O | [1] |

| InChI Key | InChI=1/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | [1] |

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthesis pathway can be inferred from established methods for creating related thiazole derivatives. The Hantzsch thiazole synthesis and related cyclocondensation reactions are common approaches.

General Synthesis Workflow

The synthesis of a thiazole ring typically involves the reaction of a thioamide with an α-haloketone. For a 2,5-disubstituted thiazole, this can be adapted through a multi-component reaction. The following diagram illustrates a conceptual workflow for the synthesis of related thiazolidinone structures, which can serve as a basis for developing a specific protocol for the target molecule.

Caption: Conceptual workflow for the synthesis of related thiazolidinone compounds.

Representative Experimental Protocol: Synthesis of 2,3-Diphenylthiazolidin-4-one

The following protocol for a related compound, 2,3-diphenylthiazolidin-4-one, is provided as a representative example of the methodologies employed for this class of molecules.[4]

-

Schiff Base Synthesis: Aniline is reacted with benzaldehyde in an appropriate solvent (e.g., ethanol) with an acid catalyst to yield the Schiff base, aniline N-benzylidene.[4]

-

Cyclization: The obtained Schiff base is then reacted with thioglycolic acid. This mixture is typically refluxed for several hours.[4]

-

Purification: After cooling, the reaction mixture is poured into an ice-cold solution, often containing a mild acid, to precipitate the product.[4]

-

Isolation and Crystallization: The resulting solid is filtered, washed (e.g., with water and ethanol), and then recrystallized from a suitable solvent like glacial acetic acid to obtain the purified 2,3-diphenylthiazolidin-4-one crystals.[4]

Biological and Pharmacological Context

While direct biological data for this compound is scarce, the broader family of thiazole, oxazoline, and thiadiazole derivatives exhibits a wide range of significant pharmacological activities. This suggests that the target compound could be a valuable scaffold for further investigation.

Known Activities of Related Compounds

Structurally similar compounds have been investigated for various therapeutic applications. The thiazole moiety is a key pharmacophore in many bioactive agents.[5][6]

| Biological Activity | Related Compound Class | Example / Finding | Source |

| Anticancer | 2,5-Diphenyl-1,3,4-thiadiazole | Derivatives act as Histone Deacetylase (HDAC) inhibitors, showing antiproliferative activity in tumor cell lines. | [7][8] |

| Antifungal | 2,5-Disubstituted-1,3,4-thiadiazole | Compounds exhibit significant fungicidal activity, particularly against Phytophthora infestans. | [9] |

| Acaricidal | 2,5-Diphenyl-1,3-oxazoline | Used as a scaffold for developing acaricides that act as chitin synthesis inhibitors. | [10] |

| Antimicrobial | Pyrazolyl-thiazole derivatives | Showed good activity against various Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger. | [11] |

| Anticonvulsant | 2,5-Disubstituted-1,3,4-thiadiazole | Certain derivatives have shown significant anticonvulsant properties in preclinical models. | [12] |

| Anti-inflammatory | Thiazole derivatives | Various thiazole-containing compounds have demonstrated anti-inflammatory efficacy. | [5] |

Potential Signaling Pathway Involvement: HDAC Inhibition

Based on studies of 2,5-diphenyl-1,3,4-thiadiazole derivatives, a potential mechanism of action for related compounds could involve the inhibition of Histone Deacetylases (HDACs).[7][8] HDACs play a crucial role in gene expression by modifying chromatin structure. Their inhibition can lead to the reactivation of tumor suppressor genes.

Caption: Conceptual signaling pathway for HDAC inhibition by related thiadiazole compounds.

Conclusion and Future Directions

This compound is a distinct chemical entity whose full biological potential remains to be elucidated. Based on the extensive research into its structural analogs, it represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on developing and optimizing a reliable synthesis protocol, followed by systematic screening for biological activities, particularly in the areas of oncology, and infectious and inflammatory diseases, to determine its specific mechanism of action and potential as a lead compound in drug discovery programs.

References

- 1. CAS 59484-42-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 59484-42-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Diphenyl-1,3-thiazol-4-ol

This technical guide provides a comprehensive overview of 2,5-Diphenyl-1,3-thiazol-4-ol, including its chemical identity, physicochemical properties, and relevant experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4.[1] The presence of the thiazole moiety is significant, as this scaffold is found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

Synonyms: 4-Thiazolol, 2,5-Diphenyl-[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 59484-42-3 | [1][5][6] |

| Molecular Formula | C₁₅H₁₁NOS | [5][7] |

| Molecular Weight | 253.32 g/mol | [5][7] |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Density | Not available | [7] |

Synthesis and Experimental Protocols

This protocol outlines the synthesis of a 2,4,5-trisubstituted thiazole derivative, which is analogous to the target compound.

Objective: To synthesize a substituted thiazole derivative via cyclocondensation.

Materials:

-

Substituted Thioamide (e.g., Thiobenzamide)

-

α-Haloketone (e.g., 2-Bromo-1-phenylethanone)

-

Ethanol (as solvent)

-

Sodium Bicarbonate (or a mild base)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1.0 equivalent) in ethanol.

-

Addition of Reactant: To this solution, add the α-haloketone (1.0 equivalent).

-

Reaction: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in ethyl acetate. The organic layer is washed sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final thiazole derivative.

A general workflow for this synthesis is depicted in the diagram below.

Biological Activity and Signaling Pathways

The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities.[3] While specific signaling pathways for this compound are not detailed, structurally related compounds offer insights into potential mechanisms of action. For instance, derivatives of the closely related 2,5-diphenyl-1,3,4-thiadiazole have been identified as potent Histone Deacetylase (HDAC) inhibitors with DNA binding affinity.[8][9]

HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibiting HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis.

The diagram below illustrates the general signaling pathway of HDAC inhibition in cancer therapy, a potential mechanism for compounds with a similar diaryl-heterocycle core.

This pathway highlights how an inhibitor, such as a 2,5-diphenyl-1,3,4-thiadiazole derivative, can block HDAC activity.[9] This action prevents the deacetylation of histones, maintaining a relaxed chromatin state that allows for the transcription of tumor suppressor genes, ultimately leading to anti-proliferative effects in cancer cells.[8][9] Given the structural similarities, it is plausible that this compound or its derivatives could be explored for similar biological activities.

References

- 1. CAS 59484-42-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 59484-42-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 2,5-Diphenyl-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic organic compound featuring a thiazole core substituted with two phenyl groups and a hydroxyl group. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and known biological significance. While the initial discovery is rooted in the early explorations of thiazole chemistry, specific research on this compound has been sporadic. This document consolidates available information on its synthesis, physicochemical properties, and potential therapeutic applications, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Thiazole Ring - A Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design. Thiazole moieties are present in a diverse range of natural products, including vitamin B1 (thiamine), and numerous synthetic drugs with a broad spectrum of therapeutic activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2] The journey into the rich chemistry of thiazoles began in the late 19th century with the pioneering work of chemists like Arthur Hantzsch.

Discovery and Historical Synthesis

The direct historical account of the first synthesis of this compound is not prominently documented in a single landmark paper. Its discovery is intrinsically linked to the broader development of thiazole synthesis methodologies, most notably the Hantzsch thiazole synthesis, first described by Arthur Hantzsch and J.H. Weber in 1887.[3] This reaction, which involves the condensation of an α-haloketone with a thioamide, laid the foundational groundwork for the synthesis of a vast number of thiazole derivatives.

While the seminal 1887 paper by Hantzsch and Weber in Berichte der deutschen chemischen Gesellschaft focused on the fundamental reactions of thiazoles, it opened the door for subsequent explorations into variously substituted thiazole compounds.[3] The synthesis of 4-hydroxythiazole derivatives, a class to which this compound belongs, is a logical extension of this early work.

A plausible and historically relevant synthetic route to this compound involves the reaction of a substituted thioamide, specifically thiobenzamide, with an α-halo ester, such as an ethyl bromophenylacetate. This approach aligns with the general principles of the Hantzsch synthesis, adapted for the creation of the 4-hydroxy substitution pattern.

It is important to note the potential for tautomerism in this molecule. This compound can exist in equilibrium with its keto tautomer, 2,5-diphenylthiazolidin-4-one. The predominant form can be influenced by factors such as the solvent and the solid-state crystalline structure.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively compiled in a single source. However, based on its structure and data from related compounds, the following properties can be inferred and should be verified experimentally.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NOS |

| Molecular Weight | 253.32 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not consistently reported |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |

| CAS Number | 59484-42-3 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings. A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the two phenyl groups. The chemical shift of the carbon bearing the hydroxyl group (C4) would be characteristic. |

| IR Spectroscopy | A broad absorption band corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (253.32 m/z). Fragmentation patterns would likely show the loss of fragments related to the phenyl and thiazole core. |

Experimental Protocols

The following represents a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis methodology. Researchers should optimize reaction conditions for their specific laboratory settings.

Synthesis of this compound

Materials:

-

Thiobenzamide

-

Ethyl 2-bromo-2-phenylacetate

-

Ethanol (or other suitable solvent)

-

Base (e.g., sodium bicarbonate or triethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of ethyl 2-bromo-2-phenylacetate. Subsequently, add a slight excess of a base (e.g., sodium bicarbonate) to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. Filter off any inorganic salts. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: The purified product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Relationship of Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the broader class of thiazole derivatives has been extensively studied for various therapeutic applications. Based on the activities of structurally related compounds, potential areas of interest for this molecule include:

-

Anti-inflammatory Activity: Many thiazole derivatives have demonstrated potent anti-inflammatory properties.[4] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

-

Anticancer Activity: The thiazole scaffold is present in several anticancer drugs.[5] Derivatives have been shown to inhibit various kinases, interfere with microtubule dynamics, or induce apoptosis in cancer cells.

-

Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial agents. Their mechanisms can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.[2]

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A potential starting point for investigation would be to screen the compound against a panel of kinases and inflammatory enzymes.

Future Directions

The study of this compound presents several opportunities for future research:

-

Definitive Synthesis and Characterization: A thorough study to optimize the synthesis of this compound and fully characterize it using modern analytical techniques is warranted.

-

Exploration of Biological Activities: A comprehensive screening of its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, could reveal its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the phenyl rings could provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.

-

Investigation of Signaling Pathways: Should biological activity be identified, further studies to elucidate the underlying mechanism of action and the signaling pathways involved will be crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a molecule with historical roots in the foundational discoveries of thiazole chemistry. While its specific investigation has been limited, its structural features suggest potential for interesting biological activities. This guide provides a consolidated resource for researchers, outlining its historical context, a plausible synthetic approach, and potential avenues for future investigation. Further exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Natural Products [mdpi.com]

- 4. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic data for 2,5-Diphenyl-1,3-thiazol-4-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Diphenyl-1,3-thiazol-4-ol

Preamble: The Challenge of a Tautomeric System

The analytical characterization of this compound presents a fascinating case study in heterocyclic chemistry. While direct, published spectroscopic data for this specific molecule is not abundant in readily accessible literature, a comprehensive understanding can be constructed from foundational spectroscopic principles and data from analogous structures. The central challenge and most critical feature of this molecule is its existence within a tautomeric equilibrium.

This guide provides researchers, scientists, and drug development professionals with a predictive framework and robust experimental protocols for the complete spectroscopic elucidation of this compound. We will navigate the complexities introduced by its keto-enol tautomerism, offering insights into expected spectral features and the experimental design required to confirm them.

The Keto-Enol Tautomerism of this compound

Before delving into specific spectroscopic techniques, it is imperative to understand the dynamic nature of the target molecule. 4-hydroxythiazoles exist in a rapid equilibrium between the enol form (this compound) and the keto form (2,5-Diphenyl-1,3-thiazolidin-4-one).[1][2][3] This equilibrium is not static; its position is highly sensitive to the molecule's environment, particularly the solvent polarity and the physical state (solid vs. solution).[1][4]

The keto form is often favored in the crystal state and in polar solutions, while the enol form may be more prevalent in the gas phase or non-polar solvents.[1] Therefore, any spectroscopic data acquired must be interpreted with the understanding that it may represent one tautomer, or a mixture of both.

Caption: Tautomeric equilibrium between the enol and keto forms.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful first-line technique for identifying the dominant tautomeric form due to its sensitivity to specific functional groups. The key distinction lies in the presence of either a hydroxyl (-OH) group or a carbonyl (C=O) group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Enol Form) | Expected Wavenumber (cm⁻¹) (Keto Form) | Rationale & Causality |

| O-H Stretch | ~3400-3200 (broad) | Absent | The broad peak is characteristic of a hydrogen-bonded hydroxyl group, which is the defining feature of the enol tautomer. |

| C=O Stretch | Absent | ~1700-1670 (strong) | A strong, sharp absorption in this region is an unambiguous indicator of the carbonyl group in the keto tautomer. Data from related thiazolidin-4-ones confirm this range.[5][6][7] |

| C=N Stretch | ~1620-1580 | Present, but may be obscured | The thiazole ring's C=N bond is present in both forms, though its environment changes. |

| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | Both tautomers contain two phenyl rings, which will produce characteristic absorptions in this region.[8] |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Aromatic C-H stretches appear at slightly higher frequencies than aliphatic ones.[8] |

| C-H Stretch (Aliphatic) | Absent | ~2980-2850 | The keto form possesses a saturated CH group at the C5 position, which would give rise to these signals. |

Experimental Insight: The choice of sampling method is critical. For solid-state analysis (KBr pellet or ATR), the spectrum will reflect the favored tautomer in the crystal lattice. For solution-state analysis, running spectra in solvents of differing polarity (e.g., chloroform vs. DMSO) can reveal shifts in the tautomeric equilibrium, evidenced by the appearance or disappearance of the C=O or O-H bands.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, capable of distinguishing between tautomers and even quantifying their ratio in a given solvent.

¹H NMR Spectroscopy

| Proton Signal | Predicted δ (ppm) (Enol Form) | Predicted δ (ppm) (Keto Form) | Rationale & Causality |

| OH | ~9.0-11.0 (broad singlet) | Absent | The acidic enolic proton is often broad and downfield. Its chemical shift can be highly dependent on solvent and concentration. |

| CH (C5 position) | Absent | ~4.5-5.5 (singlet) | The appearance of a signal in the aliphatic region is a key marker for the keto tautomer. |

| Aromatic H's | ~7.2-8.0 (multiplets) | ~7.2-8.0 (multiplets) | The signals from the 10 protons on the two phenyl rings will dominate this region in both forms. The specific splitting patterns may differ slightly due to the different electronic environments of the heterocyclic ring.[9] |

¹³C NMR Spectroscopy

| Carbon Signal | Predicted δ (ppm) (Enol Form) | Predicted δ (ppm) (Keto Form) | Rationale & Causality |

| C=O (C4) | Absent | ~170-175 | The carbonyl carbon resonance is a definitive signal for the keto form. Data from similar thiazolidinones supports this chemical shift range.[7] |

| C-OH (C4) | ~150-160 | Absent | The enolic carbon (C4) bearing the hydroxyl group is expected to be significantly downfield due to deshielding by the oxygen atom. |

| C=N (C2) | ~165-170 | ~160-165 | The C2 carbon, attached to sulfur and nitrogen and a phenyl group, will be downfield in both tautomers. |

| C-S (C5) | ~130-140 | ~50-60 | This is a critical distinguishing signal. In the enol form, C5 is part of a double bond (sp² hybridized), resulting in a downfield chemical shift. In the keto form, it is a saturated carbon (sp³ hybridized), appearing much further upfield. |

| Aromatic C's | ~125-140 | ~125-140 | A series of signals corresponding to the phenyl ring carbons will be present in both spectra. |

Predicted Mass Spectrometry (MS)

Mass spectrometry will primarily provide information on the molecular weight and fragmentation pattern. Since the keto and enol forms are isomers, they will have the identical molecular weight.

-

Molecular Ion (M⁺•): Both tautomers will exhibit a molecular ion peak corresponding to the molecular formula C₁₅H₁₁NOS. The expected m/z value for the monoisotopic mass is approximately 253.06.

-

Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns may show subtle differences, but common fragments are expected. Key fragmentations would likely involve the loss of CO (from the keto form) or CHO (from the enol form), and cleavages yielding phenyl cations (m/z = 77) and benzonitrile-related fragments.

Experimental Protocols: A Self-Validating Workflow

To generate reliable and comprehensive data, a structured experimental approach is necessary.

Caption: A logical workflow for the complete spectroscopic analysis.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the dominant tautomer in solid and solution states.

-

Solid-State Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background scan.

-

Place a small, solvent-free sample of the compound directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Analyze for the presence of a strong C=O band (~1700 cm⁻¹) or a broad O-H band (~3300 cm⁻¹).

-

-

Solution-State Analysis:

-

Prepare dilute solutions of the compound in a non-polar solvent (e.g., Chloroform) and a polar aprotic solvent (e.g., DMSO).

-

Acquire spectra using a liquid transmission cell.

-

Compare the resulting spectra to observe any shifts in the tautomeric equilibrium.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural confirmation of the tautomer(s) present in solution.

-

Sample Preparation:

-

Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent.

-

Recommended solvents: Chloroform-d (CDCl₃) to favor the enol form and DMSO-d₆ to favor the keto form. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Pay close attention to the 4.5-5.5 ppm region for the C5-H of the keto form and the >9 ppm region for the O-H of the enol form.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Identify the key signals for C4 and C5 to confirm the tautomeric form(s) as detailed in the table above.

-

-

Advanced NMR (Optional but Recommended):

-

Run 2D NMR experiments like HSQC and HMBC to definitively assign all proton and carbon signals and confirm connectivity.

-

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and study fragmentation.

-

Methodology:

-

Use Electrospray Ionization (ESI) for a soft ionization method that will likely preserve the molecular ion.

-

Dissolve a micro-sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer.

-

Acquire the spectrum and determine the accurate mass of the molecular ion peak.

-

Compare the measured accurate mass with the theoretical mass for C₁₅H₁₁NOS to confirm the elemental formula.

-

Conclusion

The spectroscopic characterization of this compound is a prime example of how fundamental chemical principles must guide analytical strategy. By anticipating the central role of keto-enol tautomerism, a researcher can design a multi-faceted spectroscopic approach. The combined application of IR, NMR, and MS, particularly with solvent-dependent studies, will not only confirm the compound's identity but also provide a rich understanding of its dynamic structural nature. This guide serves as a robust framework for achieving that comprehensive characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the ¹H and ¹³C NMR of 2,5-Diphenyl-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 2,5-diphenyl-1,3-thiazol-4-ol. Due to the absence of published experimental spectra for this specific molecule, this document outlines a plausible synthetic route via the Hantzsch thiazole synthesis and presents predicted NMR data based on analogous structures and established spectroscopic principles. Furthermore, detailed experimental protocols for the synthesis and subsequent NMR analysis are provided to facilitate further research and verification.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of similar heterocyclic systems and the expected electronic effects of the phenyl and hydroxyl substituents on the thiazole core.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be dominated by signals from the two phenyl rings and the hydroxyl proton. The chemical shifts are referenced to a standard internal solvent peak.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl H (ortho, C2-Ph) | 7.8 - 8.0 | Doublet | 7-8 |

| Phenyl H (meta, para, C2-Ph) | 7.3 - 7.5 | Multiplet | |

| Phenyl H (ortho, C5-Ph) | 7.5 - 7.7 | Doublet | 7-8 |

| Phenyl H (meta, para, C5-Ph) | 7.2 - 7.4 | Multiplet | |

| OH | 9.0 - 11.0 | Singlet (broad) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the thiazole ring carbons and the two phenyl rings.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (Thiazole) | 160 - 165 |

| C4 (Thiazole) | 145 - 150 |

| C5 (Thiazole) | 130 - 135 |

| C (ipso, C2-Ph) | 130 - 135 |

| C (ortho, C2-Ph) | 125 - 128 |

| C (meta, C2-Ph) | 128 - 130 |

| C (para, C2-Ph) | 129 - 132 |

| C (ipso, C5-Ph) | 128 - 132 |

| C (ortho, C5-Ph) | 126 - 129 |

| C (meta, C5-Ph) | 128 - 130 |

| C (para, C5-Ph) | 127 - 130 |

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and NMR characterization of this compound.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings from α-haloketones and thioamides.[1][2][3]

Materials:

-

2-bromo-1-phenylethanone

-

Thiobenzamide

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.

-

Add 2-bromo-1-phenylethanone (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated product, this compound, is then collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

NMR Sample Preparation and Analysis

A standard protocol for the NMR analysis of small organic molecules should be followed.[4]

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is of interest)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of DMSO-d₆.

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. A standard pulse program (e.g., zg30) can be used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of around 220 ppm is appropriate. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a high-quality spectrum.

-

Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants of the observed resonances.

Visualizations

Proposed Synthetic and Analytical Workflow

The following diagram illustrates the proposed workflow for the synthesis and subsequent NMR analysis of this compound.

Caption: Workflow for the synthesis and NMR analysis of this compound.

References

Mass Spectrometry of 2,5-Diphenyl-1,3-thiazol-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2,5-Diphenyl-1,3-thiazol-4-ol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on predicting its fragmentation patterns based on established principles of mass spectrometry and the known behavior of its constituent functional groups. It also outlines a general experimental protocol for its analysis, intended to serve as a foundational resource for researchers.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the thiazole ring and its substituents. The predicted data is summarized in Table 1.

| Predicted Fragment | m/z (Da) | Proposed Structure | Fragmentation Pathway |

| Molecular Ion [M]̇⁺ | 267 | C₁₅H₁₁NOS⁺ | Electron ionization of the parent molecule. |

| [M-H]⁺ | 266 | C₁₅H₁₀NOS⁺ | Loss of a hydrogen radical from the hydroxyl group. |

| [M-CO]̇⁺ | 239 | C₁₄H₁₁NS⁺ | Loss of carbon monoxide from the thiazole ring. |

| [M-CHO]⁺ | 238 | C₁₄H₁₀NS⁺ | Loss of a formyl radical. |

| Benzoyl Cation | 105 | C₇H₅O⁺ | Cleavage of the bond between the phenyl group and the thiazole ring. |

| Phenyl Cation | 77 | C₆H₅⁺ | Fragmentation of the benzoyl cation or direct cleavage from the thiazole ring. |

| Thiophenyl Cation | 109 | C₆H₅S⁺ | Cleavage involving the sulfur-containing part of the thiazole ring. |

Table 1: Predicted m/z values and corresponding fragment ions for this compound.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the thiazole core and its phenyl and hydroxyl substituents. Aromatic alcohols are known to exhibit characteristic fragmentation patterns, including the loss of a hydrogen atom from the hydroxyl group and cleavage of the ring structure. Similarly, phenyl-substituted heterocycles often show fragmentation patterns dominated by the stable phenyl cation and related structures.

The proposed fragmentation pathways are visualized in the following diagram:

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the analysis of small organic molecules by mass spectrometry can be adapted. This protocol is suitable for obtaining both low-resolution and high-resolution mass spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Dissolution: Dissolve the solid this compound sample in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.[1]

-

Dilution: For electrospray ionization (ESI), further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[1]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.[2]

-

Vials: Transfer the filtered sample into an appropriate autosampler vial, preferably glass, especially when using chlorinated solvents or acetonitrile.[3]

Mass Spectrometry Analysis

The following are general starting conditions for ESI-MS analysis. Optimization will be necessary to achieve the best results.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.0 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 300 - 400 °C |

| Nebulizer Gas (N₂) Flow | 5 - 10 L/hr |

| Drying Gas (N₂) Flow | 600 - 800 L/hr |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Range | m/z 50 - 500 |

| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |

Table 2: General instrumental parameters for ESI-MS analysis.

Experimental and Analytical Workflow

The overall process for the mass spectrometric analysis of this compound can be visualized as a logical workflow, from sample preparation to data interpretation.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and the general experimental protocol serve as a starting point for researchers. It is crucial to note that these are predictions and that experimental verification is necessary to confirm the exact fragmentation pathways and to optimize analytical methods for this compound. The provided workflows and diagrams offer a structured approach to the analysis and interpretation of mass spectrometry data for this and structurally related molecules.

References

Infrared Spectroscopic Analysis of 2,5-Diphenyl-1,3-thiazol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 2,5-Diphenyl-1,3-thiazol-4-ol. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document synthesizes data from analogous thiazole derivatives and related heterocyclic systems to predict and interpret its vibrational spectrum. This guide also outlines a standard experimental protocol for acquiring an IR spectrum and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to be dominated by the vibrational modes of its constituent functional groups: the thiazole ring, the two phenyl substituents, and the hydroxyl group. The precise wavenumber of each absorption is influenced by the electronic and steric effects of the surrounding molecular structure. Based on published data for similar compounds, the expected IR absorption bands are summarized in Table 1.[1][2][3] The molecule can exist in tautomeric forms, with the keto form being 2,5-diphenylthiazolidin-4-one. The presence of the hydroxyl group in this compound suggests that the enol form is being considered. The table below focuses on the characteristic bands of this enol tautomer and the thiazole core.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Hydroxyl group (-OH) | 3400 - 3200 | Broad, Medium to Strong |

| C-H Stretching (Aromatic) | Phenyl rings | 3100 - 3000 | Medium to Weak |

| C=N Stretching | Thiazole ring | 1634 - 1612 | Medium |

| C=C Stretching (Aromatic) | Phenyl rings | 1600 - 1450 | Medium to Strong (multiple bands) |

| C=C Stretching | Thiazole ring | ~1570 | Medium |

| C-O Stretching | C-OH | 1260 - 1000 | Strong |

| C-S Stretching | Thiazole ring | 700 - 600 | Weak to Medium |

| C-H Out-of-plane Bending | Phenyl rings | 900 - 675 | Strong |

Experimental Protocol for Infrared Spectroscopy

To obtain a high-quality infrared spectrum of this compound, the following experimental protocol is recommended.

Objective: To acquire the infrared absorption spectrum of solid this compound in the range of 4000-400 cm⁻¹.

Materials and Equipment:

-

This compound (solid, high purity)

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder for KBr pellets

-

Spatula and weighing paper

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound to the mortar and mix thoroughly with the KBr by gentle grinding. The mixture should be homogeneous.

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder.

-

Position the sample holder in the beam path of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualization of Spectroscopic Workflow and Molecular Vibrations

The following diagrams illustrate the general workflow for spectroscopic analysis and the expected vibrational modes of this compound.

References

Physical and chemical properties of 2,5-Diphenyl-1,3-thiazol-4-ol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound 2,5-Diphenyl-1,3-thiazol-4-ol. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₅H₁₁NOS.[1] It features a central thiazole ring substituted with two phenyl groups at positions 2 and 5, and a hydroxyl group at position 4. This substitution pattern significantly influences its chemical reactivity, solubility, and potential for biological interactions. The presence of both phenyl groups contributes to the molecule's aromaticity and hydrophobicity, while the hydroxyl group introduces a polar site capable of hydrogen bonding.[1]

A crucial aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 2,5-diphenyl-1,3-thiazolidin-4-one. This phenomenon is common in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen, such as in 2-hydroxypyridine/2-pyridone systems.[2][3] The equilibrium between the enol (hydroxyl) and keto (oxo) forms is influenced by factors such as the solvent's polarity, with polar solvents often favoring the keto tautomer.[2][4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Quantitative physical properties for this compound are not widely reported in the literature, with many databases listing values as "not available."[5][6] However, data for the structurally similar compound 2-phenyl-1,3-thiazol-4-ol is available and can provide an estimate.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NOS | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| CAS Number | 59484-42-3 | [7] |

| Melting Point | Not Available | [5][6] |

| Boiling Point | Not Available | [5][6] |

| Predicted Melting Point (for 2-phenyl-1,3-thiazol-4-ol) | 119-121 °C | [8] |

| Predicted Boiling Point (for 2-phenyl-1,3-thiazol-4-ol) | 351.7 °C at 760 mmHg | [8] |

Synthesis Methodology

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable starting material would be 2-bromo-2-phenylacetophenone and thiobenzamide. The general workflow for this synthesis is outlined below.

Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-phenylacetophenone (1 equivalent) and thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate, to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound by determining its melting point and analyzing it using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Properties (Predicted)

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the two phenyl rings. - OH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration. This signal may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the downfield region (δ 120-150 ppm). - Thiazole Ring Carbons: Signals for C2, C4, and C5 of the thiazole ring would appear in the aromatic region, with the carbon bearing the hydroxyl group (C4) and the carbon between the heteroatoms (C2) expected at lower fields.[13] |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=N Stretch: A characteristic absorption band around 1600-1650 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region. - C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 253.32, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Expect fragmentation corresponding to the loss of functional groups and cleavage of the thiazole ring. |

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Acidity of the Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base.

-